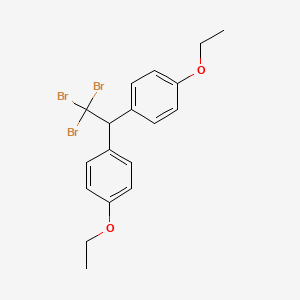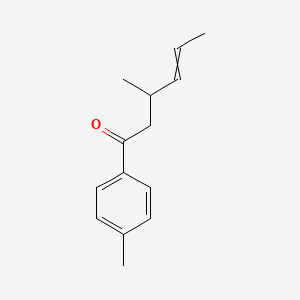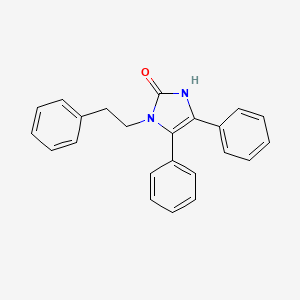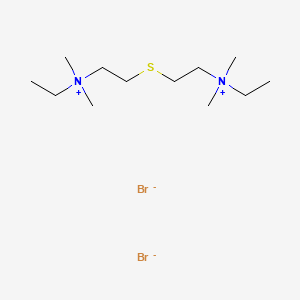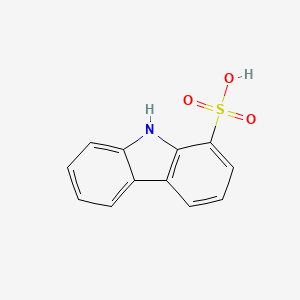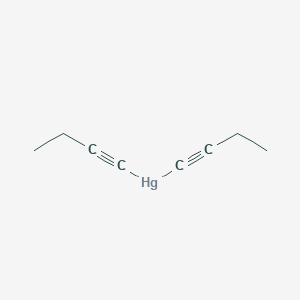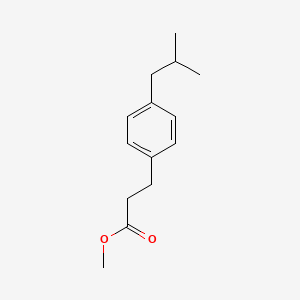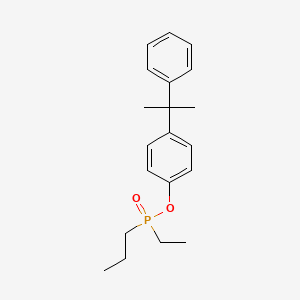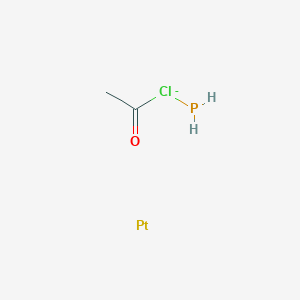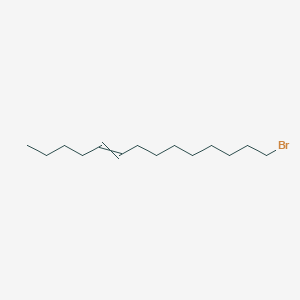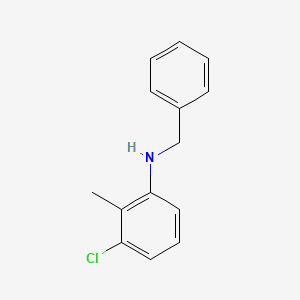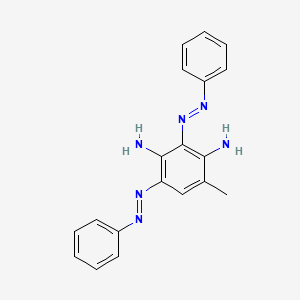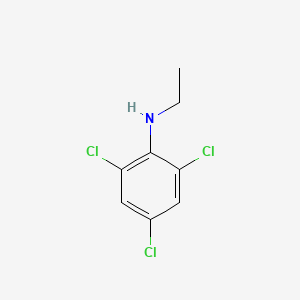
2,4,6-Trichloro-N-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-N-ethylaniline is an organic compound with the molecular formula C8H8Cl3N It is a derivative of aniline, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring, and an ethyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-N-ethylaniline typically involves the chlorination of aniline derivatives. One common method is the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The product, 2,4,6-Trichloroaniline, precipitates as a white solid . This intermediate can then be further reacted with ethylating agents to introduce the ethyl group on the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of inert organic solvents and chlorinating agents is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trichloro-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
2,4,6-Trichloro-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism by which 2,4,6-Trichloro-N-ethylaniline exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile, participating in various substitution reactions. Its chlorine atoms and ethyl group influence its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2,4,6-Trichloroaniline: Similar in structure but lacks the ethyl group on the nitrogen atom.
2,4,6-Trichloroanisole: Another related compound with a methoxy group instead of an ethyl group.
Uniqueness: 2,4,6-Trichloro-N-ethylaniline is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
63333-26-6 |
|---|---|
Formule moléculaire |
C8H8Cl3N |
Poids moléculaire |
224.5 g/mol |
Nom IUPAC |
2,4,6-trichloro-N-ethylaniline |
InChI |
InChI=1S/C8H8Cl3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |
Clé InChI |
XIIWZUPVDADJHT-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


